molecular formula C₆₈H₄₆N₆ B1144979 TPE2TPy CAS No. 1239512-93-6

TPE2TPy

Cat. No.: B1144979
CAS No.: 1239512-93-6
M. Wt: 947.13
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Description

TPE2TPy (tetraphenylethylene-terpyridine derivative) is a luminescent compound designed for metal ion sensing applications. It belongs to the class of aggregation-induced emission (AIE) materials, which exhibit weak emission in solution but strong fluorescence in aggregated states due to restricted intramolecular motion . The molecular structure of this compound comprises a tetraphenylethylene (TPE) core functionalized with two terpyridine ligands. Terpyridine, a tridentate ligand, enables selective coordination with transition metal ions such as Zn²⁺. Upon binding with Zn²⁺, this compound undergoes an intramolecular charge transfer (ICT) process, resulting in a bathochromic shift of ~50 nm in emission (from ~490 nm to ~540 nm) and a visible color change from greenish-blue to yellow . This property makes this compound a promising candidate for optical sensing in environmental and biological systems.

Properties

CAS No.

1239512-93-6

Molecular Formula

C₆₈H₄₆N₆

Molecular Weight

947.13

Synonyms

4’,4’’’’-[[(1E)-1,2-Diphenyl-1,2-ethenediyl]bis([1,1’-biphenyl]-4’,4-diyl)]bis-2,2’:6’,2’’-Terpyridine; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TPE2TPy typically involves the coupling of tetraphenylethene with terpyridine. One common method is the palladium-catalyzed cross-coupling reaction. The process begins with the preparation of 1,1,2,2-tetraphenylethene, which is then reacted with 2,2’:6’,2’'-terpyridine under specific conditions to form this compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen, at elevated temperatures to ensure complete coupling.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of the reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

TPE2TPy undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

    Oxidation: Oxidized this compound derivatives.

    Reduction: Reduced this compound derivatives.

    Substitution: Halogenated or nitrated this compound derivatives.

Scientific Research Applications

TPE2TPy has a wide range of applications in scientific research due to its unique properties:

    Chemistry: Used as a fluorescent probe in various chemical sensing applications, particularly for detecting metal ions.

    Biology: Employed in bioimaging due to its strong luminescence and biocompatibility.

    Medicine: Investigated for use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of TPE2TPy is primarily based on its aggregation-induced emission properties. In solution, the molecule exhibits weak luminescence due to intramolecular rotations that dissipate energy non-radiatively. upon aggregation, these rotations are restricted, leading to a significant increase in luminescence. This property makes this compound an excellent candidate for applications requiring strong fluorescence in the aggregated state.

Comparison with Similar Compounds

Comparison with Similar Compounds

TPE2TPy is often compared to structurally related AIE-active terpyridine derivatives, particularly TPETPy (a mono-terpyridine-functionalized TPE derivative). Below is a detailed comparison:

Structural and Photophysical Properties

Property This compound TPETPy
Structure TPE core + two terpyridine ligands TPE core + one terpyridine ligand
Emission Shift ~50 nm (to ~540 nm) upon Zn²⁺ binding ~50 nm (to ~540 nm) upon Zn²⁺ binding
ICT Effect Enhanced due to dual terpyridine-Zn²⁺ complexation Moderate due to single ligand
Solubility Insoluble in water; forms nanoaggregates in THF/water (1:99) Similar behavior

Sensing Performance

  • Selectivity : Both compounds show high selectivity for Zn²⁺ over other metal ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺) due to the strong affinity of terpyridine for Zn²⁺ .
  • Sensitivity : this compound exhibits a lower detection limit (0.1 μM) compared to TPETPy (0.5 μM), attributed to its dual terpyridine groups, which amplify the Zn²⁺-induced ICT effect .
  • Stability: The nanoaggregates of this compound show higher photostability under UV irradiation, likely due to reduced π-π stacking interactions from steric hindrance by the second terpyridine group.

Mechanism of Action

The emission shift in both compounds arises from Zn²⁺ coordination to terpyridine, which lowers the LUMO energy level and strengthens the ICT effect. However, this compound’s dual terpyridine ligands create a more pronounced electron-withdrawing environment, leading to a larger HOMO-LUMO gap reduction and a more stable Zn²⁺ complex .

Key Advantages of this compound Over Analogues

Enhanced Signal Amplification: The dual terpyridine configuration improves signal-to-noise ratios in sensing applications.

Multi-Modal Sensing Potential: this compound’s structure allows for modular modification to target other metal ions (e.g., Cd²⁺, Fe²⁺) without compromising AIE properties.

Biological Compatibility: Its nanoaggregate form minimizes cytotoxicity, making it suitable for intracellular Zn²⁺ imaging .

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